Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl-

Description

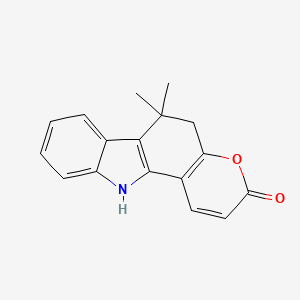

Pyrano[3,2-a]carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- (CAS: 127040-34-0) is a hexacyclic carbazole alkaloid characterized by a fused pyran ring and a carbazole core. It belongs to the pyrano[3,2-a]carbazole family, which includes naturally occurring alkaloids such as murrayamine-J, isomurrayazoline, and girinimbine . The compound features a dimethyl-substituted dihydrofuran ring (6,6-dimethyl-6,11-dihydro), contributing to its stereochemical rigidity and influencing its biological interactions. Its synthesis typically involves biogenetic precursors like 2-hydroxy-6-methylcarbazole, with methods developed for constructing the pyrano-carbazole framework via oxidative cyclization or terpenoid coupling .

Properties

CAS No. |

127040-34-0 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6,6-dimethyl-5,11-dihydropyrano[3,2-a]carbazol-3-one |

InChI |

InChI=1S/C17H15NO2/c1-17(2)9-13-11(7-8-14(19)20-13)16-15(17)10-5-3-4-6-12(10)18-16/h3-8,18H,9H2,1-2H3 |

InChI Key |

RCLSWBZKCNXMMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

Biology: They exhibit biological activities, including antitumor, anti-inflammatory, and antifungal properties[_{{{CITATION{{{_4{Efficient synthesis of pyrano 3,2- - Springer.

Medicine: Some derivatives have shown promise in preclinical studies for the treatment of cancer and other diseases.

Industry: These compounds are used in the development of new materials and pharmaceuticals.

Mechanism of Action

Pyrano[3,2-a]carbazole derivatives are compared with other similar compounds, such as pyrano[2,3-b]carbazoles and furo[3,2-c]quinolones[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 .... These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of pyrano[3,2-a]carbazole derivatives lies in their specific chemical structure and the resulting biological effects.

Comparison with Similar Compounds

Pyrano[3,2-a]carbazole Alkaloids

Pyrano[3,2-a]carbazoles share a common carbazole-pyran backbone but differ in substituents and oxidation states. Key examples include:

- Girinimbine (1) : Lacks the 6,6-dimethyl and ketone groups, featuring a simpler dihydrofuran ring. Synthesized via Friedel-Crafts alkylation of 2-hydroxycarbazole with prenyl bromide .

- Murrayamine-J (5) : Contains a hydroxyl group at C-4 and a methyl-substituted pyran ring, isolated from Murraya euchrestifolia .

- Isomurrayazoline (9): A macrocyclic variant with a fused quinoline moiety, synthesized via oxidative dimerization .

Pyrano[2,3-c]pyrazole Derivatives

These compounds, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, replace the carbazole core with a pyrazole ring. Synthesized via multicomponent reactions (e.g., one-pot cyclization), they exhibit distinct electronic properties due to electron-withdrawing cyano and amino groups .

Pyrano[3,2-a]acridines and Phenazines

- Pyrano[3,2-a]acridines (e.g., 282): Synthesized via Conrad-Limpach reactions, these feature an acridine core instead of carbazole.

Pharmacological and Functional Comparisons

- Bioactivity: While pyrano[3,2-a]phenazines show potent antitumor effects , pyrano-carbazoles like murrayamine-J exhibit antimicrobial properties . The target compound’s 6,6-dimethyl groups may improve pharmacokinetic stability but require validation in biological assays.

- Synthetic Accessibility: Pyrano-carbazoles often require multistep syntheses (e.g., terpenoid coupling ), whereas pyrano-pyrazoles and phenazines are accessible via one-pot reactions .

Q & A

Q. Advanced

- ADME Profiling : Predict logP, topological polar surface area (TPSA), and CYP450 interactions to prioritize derivatives with oral bioavailability .

- Molecular Docking : Simulate binding to STAT proteins or α-amylase/α-glucosidase targets to rationalize anti-diabetic or anticancer activity .

- QSAR Modeling : Correlate substituent effects (e.g., methyl/dimethyl groups at C-6) with bioactivity trends .

What strategies improve yields in multi-step syntheses of pyrano[3,2-a]carbazole alkaloids?

Q. Advanced

- Relay Intermediates : Use 2-hydroxy-6-methylcarbazole as a key intermediate to streamline subsequent annulation and oxidation steps .

- Protecting Groups : Orthogonal protection (e.g., silyl ethers) prevents side reactions during pyran fusion .

- Catalyst Screening : Palladium catalysts enhance carbazole cyclization efficiency, while copper salts improve pyran regioselectivity .

- One-Pot Methods : Sequential reactions reduce purification steps, though yields may drop for complex isomers .

How are stereochemical outcomes analyzed in biomimetic syntheses of pyrano[3,2-a]carbazole alkaloids?

Q. Advanced

- Chiral Auxiliaries : Asymmetric synthesis of (−)-trans-dihydroxygirinimbine employs iron-mediated complexes to control stereocenters .

- X-ray Diffraction : Resolves absolute configurations in cyclic alkaloids (e.g., murrayazolinine) .

- Biogenetic Mimicry : Thermal or acid-catalyzed rearrangements replicate natural cyclization pathways, as seen in mahanimbidine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.